molecular formula C19H14N2O7 B4183774 N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4183774
M. Wt: 382.3 g/mol
InChI Key: TZISRIHNGPCDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as Cpn-PP1, is a small molecule inhibitor that has been widely used in scientific research applications. This compound is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying cellular signaling pathways and the role of specific kinases in disease processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves the inhibition of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to target proteins, which in turn inhibits downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is its potency and selectivity for protein kinases, which makes it a valuable tool for studying specific signaling pathways and the role of specific kinases in disease processes. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide in scientific research, including the development of new therapeutic agents for a variety of diseases, the identification of novel drug targets, and the study of cellular signaling pathways in disease processes. Additionally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the mechanisms of drug action and the development of more effective therapies.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been used in a wide range of scientific research applications, including the study of cellular signaling pathways, the identification of novel drug targets, and the development of new therapeutic agents. This compound has been shown to be a potent and selective inhibitor of a number of protein kinases, including Src family kinases, Abl kinases, and various receptor tyrosine kinases.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7/c1-10(11-2-4-16-17(8-11)27-9-26-16)20-18(22)14-7-12-6-13(21(24)25)3-5-15(12)28-19(14)23/h2-8,10H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZISRIHNGPCDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

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